molecular formula C4H6N4O3 B3333988 DL-Allantoin-5-13C,1-15N CAS No. 285978-19-0

DL-Allantoin-5-13C,1-15N

Cat. No. B3333988
CAS RN: 285978-19-0
M. Wt: 160.10 g/mol
InChI Key: POJWUDADGALRAB-SPBYTNOZSA-N
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Description

DL-Allantoin-5-13C,1-15N is a labelled analogue of Allantoin . Allantoin is a major metabolic intermediate in most organisms including animals, plants, and bacteria . It has an empirical formula of 13CC3H615NN3O3 and a molecular weight of 160.10 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula 13CC3H615NN3O3 . The InChI string is 1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i1+1,7+1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 230°C (dec.) (lit.) .

Scientific Research Applications

Synthesis and Analysis of Labelled Allantoin

A study by Patching (2009) explored synthetic approaches to prepare allantoin labelled with 14C, focusing on achieving high purity at the expense of radiochemical yield. The study also investigated the integrity of the label in 13C-labelled allantoin, confirming partial scrambling of the label to the C-2 position, which had been suggested by other researchers. This research contributes to the understanding of the synthesis and structural analysis of labelled allantoin compounds (Patching, 2009).

Stable Isotope Labelling in Humans

Wutzke and Oetjens (2005) utilized Lactobacillus johnsonii doubly labelled with 15N and 13C to study the metabolic fate of orally administered bacteria in humans. This research illustrates how isotopically labelled compounds like DL-Allantoin-5-13C,1-15N can be employed in human metabolic studies to trace and understand various physiological processes (Wutzke & Oetjens, 2005).

Metabolic Fate and Identification of Reaction Products

Kahn, Serfozo, and Tipton (1997) used specifically labelled [13C]urates to identify the immediate product of the enzymatic reaction catalyzed by urate oxidase. The study identified 5-hydroxyisourate as the product, using 13C NMR. This research demonstrates the use of isotopically labelled compounds in identifying and understanding biochemical pathways and reaction products (Kahn, Serfozo, & Tipton, 1997).

Application in Pharmacological Studies

Wang and Wang (2018) isolated allantoin from Portulaca oleracea seed and assessed its analgesic activity in mice. This study, which involved characterizing allantoin through 1H-NMR and 13C-NMR, highlights the potential pharmacological applications of allantoin and its derivatives (Wang & Wang, 2018).

Mechanism of Action

While the specific mechanism of action for DL-Allantoin-5-13C,1-15N is not provided, allantoin, the compound it is a labelled analogue of, is known for its calming, hydrating, and skin-enhancing attributes . It promotes epidermal cell renewal and hastens the healing of wounds .

properties

IUPAC Name

(2,5-dioxo-(413C,315N)1,3-diazolidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i1+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWUDADGALRAB-SPBYTNOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1(C(=O)NC(=O)[15NH]1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745769
Record name N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

285978-19-0
Record name N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285978-19-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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